molecular formula C18H11Br2N B1375368 3-Bromo-9-(4-bromophenyl)-9H-carbazole CAS No. 1226860-66-7

3-Bromo-9-(4-bromophenyl)-9H-carbazole

Cat. No. B1375368
M. Wt: 401.1 g/mol
InChI Key: ZUNLPNWEQKBULG-UHFFFAOYSA-N
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Description

3-Bromo-9-(4-bromophenyl)-9H-carbazole, commonly referred to as 3-Bromo-9, is a novel synthetic compound with a wide range of applications in the scientific research community. It is a heterocyclic aromatic compound that exhibits strong fluorescence properties, making it an ideal reagent for studying the structure and function of proteins and other biomolecules. In addition, 3-Bromo-9 has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial effects.

Scientific Research Applications

  • Regioselective Synthesis of 4-Bromo-3-formyl- N -phenyl-5-propylthiophene-2-carboxamide

    • Application Summary : This compound is synthesized using three successive direct lithiations and a bromination reaction starting from thiophene . It has shown promising developments towards new technologies in electronics .
    • Methods of Application : The lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of electrophile . This is a four-step protocol starting from thiophene with an overall yield of 47% .
    • Results or Outcomes : The model organic compound 4-bromo-3-formyl- N -phenyl-5-propylthiophene-2-carboxamide is very useful, with functionalization that allows facile downhill derivation .
  • Synthesis of 3-Bromo-9-(4-bromophenyl)carbazole

    • Application Summary : This compound is synthesized from 3-Bromo-9H-carbazole and 4-Bromofluorobenzene .
    • Methods of Application : A mixture of a fluorinated aryl halide, a carbazole, and a base in solvent was allowed to react under air atmosphere. The reaction mixture was heated to the specified temperature for 24 h .
    • Results or Outcomes : The yield of the reaction was 73% .
  • Synthesis of 3-Bromo-9-(4-bromophenyl)carbazole
    • Application Summary : This compound is synthesized from 3-Bromo-9H-carbazole and 4-Bromofluorobenzene .
    • Methods of Application : A mixture of a fluorinated aryl halide (2.0 mmol), a carbazole (0.5 mmol), and a base (2.0 mmol) in solvent (2 mL) was allowed to react under air atmosphere. The reaction mixture was heated to the specified temperature for 24 h .
    • Results or Outcomes : The yield of the reaction was 73% .
  • Synthesis of 3-Bromo-9-(4-bromophenyl)carbazole
    • Application Summary : This compound is synthesized from 3-Bromo-9H-carbazole and 4-Bromofluorobenzene .
    • Methods of Application : A mixture of a fluorinated aryl halide (2.0 mmol), a carbazole (0.5 mmol), and a base (2.0 mmol) in solvent (2 mL) was allowed to react under air atmosphere. The reaction mixture was heated to the specified temperature for 24 h .
    • Results or Outcomes : The yield of the reaction was 73% .

properties

IUPAC Name

3-bromo-9-(4-bromophenyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Br2N/c19-12-5-8-14(9-6-12)21-17-4-2-1-3-15(17)16-11-13(20)7-10-18(16)21/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNLPNWEQKBULG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2C4=CC=C(C=C4)Br)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-9-(4-bromophenyl)-9H-carbazole

CAS RN

1226860-66-7
Record name 3-Bromo-9-(4-bromophenyl)-9H-carbazole
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